molecular formula C15H15Cl2N3O2 B2746261 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 891135-02-7

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2746261
CAS RN: 891135-02-7
M. Wt: 340.2
InChI Key: SBHNZTRNEFQVCR-UHFFFAOYSA-N
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Description

“N-(2,5-dichlorophenyl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C13H15Cl2NO and a molecular weight of 272.17 . It’s a derivative of cyclohexanecarboxamide .


Molecular Structure Analysis

The molecular structure of “N-(2,5-dichlorophenyl)cyclohexanecarboxamide” was confirmed by 1H NMR and IR spectroscopy and clearly proved by X-ray diffraction analysis .


Physical And Chemical Properties Analysis

The predicted boiling point of “N-(2,5-dichlorophenyl)cyclohexanecarboxamide” is 425.1±35.0 °C and its predicted density is 1.302±0.06 g/cm3 . The predicted pKa is 13.40±0.70 .

Scientific Research Applications

Synthesis and Characterization

Compounds within the family of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide are synthesized through various chemical reactions, highlighting the diverse synthetic routes and structural characterizations that provide insights into their potential applications. For instance, derivatives such as N-(arylcarbamothioyl)cyclohexanecarboxamide have been synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, with certain compounds further analyzed through single crystal X-ray diffraction studies. This level of structural elucidation is crucial for understanding the physicochemical properties and potential bioactivity of these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).

Applications in Material Science

The unique chemical structure of oxadiazole derivatives lends them to applications in material science, such as in the development of white organic light-emitting devices (WOLEDs). A specific molecule consisting of N-phenylcarbazole linked to 2,5-diphenyl-1,3,4-oxadiazole has demonstrated potential in this area, showing promising photoluminescence properties for use in OLED technology (Wu, Wang, Hua, Wang, Batsanov, & Bryce, 2014).

Biomedical Research

In the realm of biomedical research, 1,3,4-oxadiazole derivatives have shown potential in various therapeutic areas. For example, some compounds have been evaluated for their anticonvulsant activities, highlighting the importance of structural features for bioactivity. This research contributes to the understanding of structure-activity relationships and the development of novel therapeutic agents (Rajak, Thakur, Singh, Raghuvanshi, Sah, Veerasamy, Sharma, Pawar, & Kharya, 2013).

Anticancer Evaluation

Another area of interest is the anticancer activity of certain N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds have been designed, synthesized, and evaluated against various cancer cell lines, with some showing higher activities than reference drugs. Such studies are crucial for the discovery of new anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O2/c16-10-6-7-12(17)11(8-10)14-19-20-15(22-14)18-13(21)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHNZTRNEFQVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

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